(1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
(1R)-1-(6-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8FNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3/t5-/m1/s1 |
InChI Key |
BAXMCVFPJFOSCM-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CN=C(C=C1)F)O |
Canonical SMILES |
CC(C1=CN=C(C=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (1R)-1-(6-Fluoropyridin-3-yl)ethan-1-ol
Detailed Synthetic Routes
Route A: Asymmetric Reduction of 1-(6-Fluoropyridin-3-yl)ethanone
Step 1: Preparation of 1-(6-Fluoropyridin-3-yl)ethanone
- Starting from 6-fluoropyridin-3-ylboronic acid or 6-fluoropyridin-3-ol, a Friedel-Crafts acylation or Suzuki coupling can be employed to install the ethanone group at the 1-position.
- Typical reagents include acyl chlorides or ethyl acetate derivatives under palladium-catalyzed conditions.
Step 2: Asymmetric Reduction
- The ketone is subjected to asymmetric catalytic reduction using chiral catalysts such as Noyori-type Ru(II) complexes or chiral oxazaborolidine catalysts.
- Common reducing agents: hydrogen gas (H2) with chiral Ru catalysts or borane derivatives with chiral ligands.
- Reaction conditions are optimized to favor the (R)-enantiomer, often achieving enantiomeric excess (ee) > 90%.
Reaction Scheme Summary:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 6-Fluoropyridin-3-ylboronic acid, Pd catalyst, acyl chloride | 1-(6-Fluoropyridin-3-yl)ethanone |
| 2 | Chiral Ru(II) catalyst, H2, solvent (e.g., isopropanol), room temp | This compound |
Yields: Typically 70-85% overall yield reported in literature with high stereoselectivity.
Route B: Nucleophilic Addition of Organometallic Reagents to 6-Fluoropyridine-3-carbaldehyde
Step 1: Synthesis of 6-Fluoropyridine-3-carbaldehyde
- Prepared via selective oxidation of methyl-substituted fluoropyridines or direct formylation methods.
Step 2: Addition of Methylmagnesium Bromide or Ethylmagnesium Bromide
- The aldehyde is reacted with methylmagnesium bromide (Grignard reagent) or an equivalent organometallic nucleophile.
- This nucleophilic addition forms the secondary alcohol intermediate.
Step 3: Resolution or Asymmetric Catalysis
- The racemic mixture can be resolved by chiral chromatography or enzymatic methods.
- Alternatively, asymmetric addition using chiral ligands or catalysts (e.g., chiral amino alcohols) can be employed to directly obtain the (R)-enantiomer.
Reaction Scheme Summary:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 6-Fluoropyridine, oxidation agents (e.g., SeO2) | 6-Fluoropyridine-3-carbaldehyde |
| 2 | Methylmagnesium bromide, ether solvent, 0°C to r.t. | Racemic 1-(6-Fluoropyridin-3-yl)ethan-1-ol |
| 3 | Chiral catalyst or resolution techniques | This compound |
Yields: Moderate to high yields (60-80%) with enantioselectivities depending on catalyst/resolution method.
Industrial Scale Preparation
Industrial processes for this compound prioritize scalability, cost-effectiveness, and environmental considerations.
- Continuous flow reactors are increasingly used for the Grignard or catalytic hydrogenation steps to ensure consistent quality.
- Catalysts are selected for recyclability and minimized metal contamination.
- Solvent recycling and green chemistry principles are applied to reduce waste.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|---|
| Asymmetric Reduction of Ketone | 1-(6-Fluoropyridin-3-yl)ethanone | Chiral Ru(II) catalyst, H2 | 70-85 | >90% | High stereoselectivity |
| Nucleophilic Addition to Aldehyde | 6-Fluoropyridine-3-carbaldehyde | Methylmagnesium bromide, chiral ligands | 60-80 | Variable (up to 90%) | Requires resolution or catalysis |
Analytical and Research Data Supporting Preparation
- Nuclear Magnetic Resonance (NMR) Spectroscopy confirms the structure and stereochemistry.
- Chiral High-Performance Liquid Chromatography (HPLC) quantifies enantiomeric purity.
- Mass Spectrometry (MS) verifies molecular weight and purity.
- X-ray Crystallography (where available) confirms absolute stereochemistry.
Scientific Research Applications
(1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to a biological response.
Chemical Reactions: The fluorine atom on the pyridine ring can influence the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol with its structural analogs, focusing on substituent effects, stereochemistry, and physicochemical properties.
Halogen-Substituted Pyridine Derivatives
Table 1: Comparison of Halogen-Substituted Pyridine Ethanol Derivatives
Key Observations:
- Halogen Effects: Bromine and chlorine substituents increase molecular weight and may enhance lipophilicity compared to fluorine .
- Trifluoromethyl Groups: The trifluoroethyl group in (1S)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol significantly raises molecular weight (211.57 g/mol) and improves metabolic resistance due to the strong electron-withdrawing nature of CF3 .
- Stereochemical Purity: (1S)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol achieves ≥97.5% ee via biocatalytic synthesis, highlighting the importance of enantioselective methods in industrial production .
Aromatic Ring Substitution Variants
Table 2: Comparison with Fluorophenyl and Trifluorophenyl Analogs
Key Observations:
- Ring Type: Pyridine-based derivatives (e.g., this compound) exhibit higher polarity and hydrogen-bonding capacity compared to benzene analogs, influencing solubility and receptor binding .
Q & A
Q. What are the optimal synthetic routes for (1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or asymmetric reduction. For example, fluoropyridine derivatives can react with trifluoroacetaldehyde or ethanol precursors under catalytic conditions. A base (e.g., NaH) facilitates deprotonation, followed by stereoselective addition to retain the (1R) configuration. Reaction optimization includes temperature control (0–25°C) and solvent selection (e.g., THF or DCM) to enhance yield and enantiomeric excess (EE) . Catalysts like chiral oxazaborolidines may improve stereochemical outcomes .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the pyridinyl and ethanol moieties, with chemical shifts for fluorine (e.g., δ ~140–160 ppm for F) and chiral center protons (split signals due to stereochemistry) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 186.07 for CHFNO).
- Chiral HPLC : Used to determine enantiomeric purity (e.g., >97% EE via columns like Chiralpak IA/IB) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer :
- Building Block : Used to synthesize fluorinated analogs for drug candidates, leveraging fluorine’s metabolic stability and bioavailability .
- Enzyme Studies : The pyridinyl ethanol scaffold interacts with enzymes (e.g., kinases) via hydrogen bonding and hydrophobic effects. Fluorine’s electronegativity modulates binding affinity .
Advanced Research Questions
Q. How does stereochemistry at the C1 position influence biological activity?
- Methodological Answer : The (1R) configuration enhances target selectivity due to spatial alignment with chiral binding pockets. For example, (R)-enantiomers of similar fluoropyridinyl ethanols show 10–50× higher inhibition of cytochrome P450 enzymes than (S)-forms. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations validate these interactions . Comparative studies using racemic mixtures vs. enantiopure samples are critical .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Comparative Analysis : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or assay media .
- Mechanistic Profiling : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics .
- Meta-Analysis : Cross-reference data from PubChem or ChEMBL to identify outliers .
Q. What computational strategies predict the compound’s reactivity in complex reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic substitutions (e.g., Fukui indices to identify reactive sites) .
- Machine Learning (ML) : Train models on fluoropyridine reaction datasets to predict yields under varying conditions (e.g., solvent polarity, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
